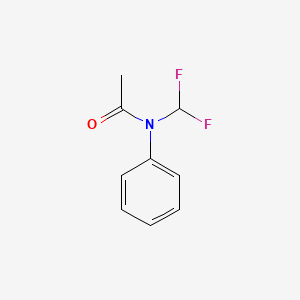
N-(difluoromethyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(difluoromethyl)-N-phenylacetamide: is an organic compound that features a difluoromethyl group attached to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(difluoromethyl)-N-phenylacetamide typically involves the introduction of a difluoromethyl group to a phenylacetamide precursor. One common method is the reaction of phenylacetamide with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenylacetamide substrate .
Chemical Reactions Analysis
Types of Reactions: N-(difluoromethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenylacetamide derivatives, while reduction may produce difluoromethylated amines .
Scientific Research Applications
Chemistry: N-(difluoromethyl)-N-phenylacetamide is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmaceutical intermediate. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced materials with enhanced properties .
Mechanism of Action
The mechanism of action of N-(difluoromethyl)-N-phenylacetamide involves the interaction of its difluoromethyl group with molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
- N-trifluoromethyl-N-phenylacetamide
- N-difluoromethyl-N-methylacetamide
- N-difluoromethyl-N-phenylformamide
Uniqueness: N-(difluoromethyl)-N-phenylacetamide is unique due to its specific difluoromethyl group attached to the phenylacetamide structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
933994-66-2 |
|---|---|
Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-(difluoromethyl)-N-phenylacetamide |
InChI |
InChI=1S/C9H9F2NO/c1-7(13)12(9(10)11)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
LKRRTMUGOBEIFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}oxidanide](/img/structure/B12614371.png)
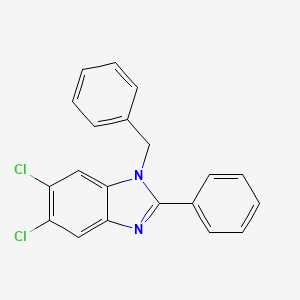
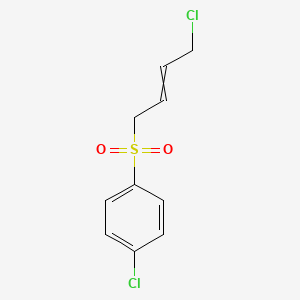
![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)
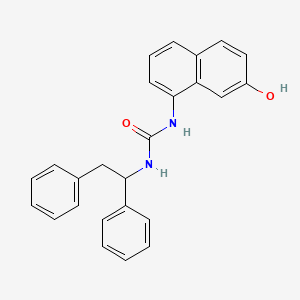
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
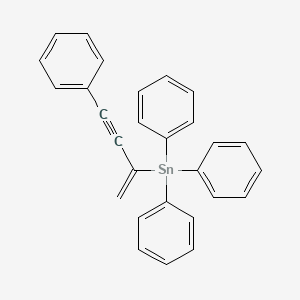
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)

![2,4-Dichloro-N-[2-(5-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12614431.png)
![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
